molecular formula C19H16ClN5O2 B14205508 4-Chloro-N~2~,N~6~-bis(6-methylpyridin-2-yl)pyridine-2,6-dicarboxamide CAS No. 853188-16-6

4-Chloro-N~2~,N~6~-bis(6-methylpyridin-2-yl)pyridine-2,6-dicarboxamide

Cat. No.: B14205508
CAS No.: 853188-16-6
M. Wt: 381.8 g/mol
InChI Key: NADHJFCUYXHYQY-UHFFFAOYSA-N
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Description

4-Chloro-N~2~,N~6~-bis(6-methylpyridin-2-yl)pyridine-2,6-dicarboxamide is a complex organic compound that features a pyridine backbone with multiple substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N~2~,N~6~-bis(6-methylpyridin-2-yl)pyridine-2,6-dicarboxamide typically involves multi-step organic reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction is known for its mild conditions and functional group tolerance . The process generally involves the reaction of a boronic acid derivative with a halogenated pyridine compound in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve scaling up the Suzuki–Miyaura coupling reaction. This requires careful optimization of reaction conditions, including temperature, solvent, and catalyst concentration, to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N~2~,N~6~-bis(6-methylpyridin-2-yl)pyridine-2,6-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

4-Chloro-N~2~,N~6~-bis(6-methylpyridin-2-yl)pyridine-2,6-dicarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-N~2~,N~6~-bis(6-methylpyridin-2-yl)pyridine-2,6-dicarboxamide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical pathways, influencing enzyme activity and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-N~2~,N~6~-bis(6-methylpyridin-2-yl)pyridine-2,6-dicarboxamide is unique due to its specific substitution pattern and the presence of multiple pyridine rings. This structural complexity allows it to form stable coordination complexes with a wide range of metal ions, making it valuable in both research and industrial applications.

Properties

CAS No.

853188-16-6

Molecular Formula

C19H16ClN5O2

Molecular Weight

381.8 g/mol

IUPAC Name

4-chloro-2-N,6-N-bis(6-methylpyridin-2-yl)pyridine-2,6-dicarboxamide

InChI

InChI=1S/C19H16ClN5O2/c1-11-5-3-7-16(21-11)24-18(26)14-9-13(20)10-15(23-14)19(27)25-17-8-4-6-12(2)22-17/h3-10H,1-2H3,(H,21,24,26)(H,22,25,27)

InChI Key

NADHJFCUYXHYQY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=CC(=CC(=N2)C(=O)NC3=CC=CC(=N3)C)Cl

Origin of Product

United States

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